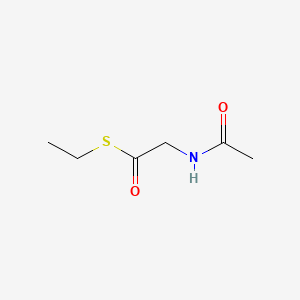

N-Acetylthioglycine S-ethyl ester

Descripción general

Descripción

N-Acetylthioglycine S-ethyl ester is a flavouring agent . It is also known by other synonyms such as N-Acetylglycin-thioethyl ester and S-ethyl 2-acetylamino ethanethiolate .

Synthesis Analysis

While specific synthesis methods for N-Acetylthioglycine S-ethyl ester were not found in the search results, it’s worth noting that esters are typically synthesized through esterification reactions . More research would be needed to provide a detailed synthesis analysis for this specific compound.Molecular Structure Analysis

The molecular formula of N-Acetylthioglycine S-ethyl ester is C6H11NO2S . It has a molecular weight of 161.22 . More detailed structural information, such as CNMR, HNMR, IR, and MS Spectrum data, may be available in specific databases or scientific literature .Chemical Reactions Analysis

While specific chemical reactions involving N-Acetylthioglycine S-ethyl ester were not found in the search results, esters in general undergo nucleophilic substitution reactions . More research would be needed to provide a detailed chemical reactions analysis for this specific compound.Physical And Chemical Properties Analysis

N-Acetylthioglycine S-ethyl ester is a crystalline solid with a pungent meat-like odour . It is soluble in diethylether and ethanol, and very slightly soluble in water and hexane . The melting point is between 60-62°C .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- N-Acetylthioglycine S-ethyl ester and similar compounds are used in various chemical synthesis processes. For instance, the preparation of N-acetylglycine ethyl ester involves acetylation and esterification of glycine, which is a key step in synthesizing complex organic compounds (Shen, 2005).

- Synthesis methods for N-benzylglycine ethyl ester, which share similarities with N-Acetylthioglycine S-ethyl ester, are critical for applications in agricultural, pharmaceutical, and chemical industries (Mengjiao Bao, 2005).

Biological and Pharmacological Research

- The ethyl ester of N-phenylacetyl-glycyl-L-proline, closely related to N-Acetylthioglycine S-ethyl ester, has been studied for its neuroprotective activity, demonstrating potential therapeutic applications (Podolko et al., 2021).

- In another study, the neuroprotective properties of n-phenylacetyl-l-prolylglycine ethyl ester were evaluated, indicating potential for treating multiple sclerosis (Burlaka et al., 2020).

Enzymatic and Microbial Production

- Ethyl acetate production through microbial synthesis, involving processes related to N-Acetylthioglycine S-ethyl ester, is an area of interest for creating environmentally friendly solvents (Löser et al., 2014; Zhang et al., 2020)(Zhang et al., 2020).

Kinetics and Mechanistic Studies

- Gas-phase elimination kinetics of ethyl esters, including compounds similar to N-Acetylthioglycine S-ethyl ester, have been explored, contributing to our understanding of chemical reaction mechanisms (Ensuncho et al., 2001).

Biotechnological Applications

- Research into the continuous production of ethyl esters like DHA and EPA ethyl esters, which are chemically related to N-Acetylthioglycine S-ethyl ester, has been conducted, highlighting the potential of biocatalysts in pharmaceutical ingredient manufacturing (Kuo et al., 2022).

Safety and Hazards

Direcciones Futuras

While specific future directions for N-Acetylthioglycine S-ethyl ester were not found in the search results, it’s worth noting that N-acetylcysteine ethyl ester (NACET), a related compound, has been identified as a potential drug and antioxidant with advantageous pharmacokinetics . More research would be needed to provide detailed future directions for N-Acetylthioglycine S-ethyl ester.

Propiedades

IUPAC Name |

S-ethyl 2-acetamidoethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S/c1-3-10-6(9)4-7-5(2)8/h3-4H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLRORYLEZABTBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(=O)CNC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50196003 | |

| Record name | N-Acetylthioglycine S-ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystalline solid; Pungent meat-like odour | |

| Record name | S-Ethyl 2-acetylamino ethanethioate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1668/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in diethylether; very slightly soluble in water and hexane, Soluble (in ethanol) | |

| Record name | S-Ethyl 2-acetylamino ethanethioate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1668/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Product Name |

N-Acetylthioglycine S-ethyl ester | |

CAS RN |

4396-62-7 | |

| Record name | N-Acetylthioglycine S-ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004396627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetylthioglycine S-ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYLTHIOGLYCINE S-ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B543EKV89X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2'-{[2-Amino-2-oxo-1-(2,4,6-trimethylphenyl)ethyl]azanediyl}diacetic acid](/img/no-structure.png)

![3-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]propane-1,2-diol](/img/structure/B1628129.png)

![1,2-Dimethyl-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1628138.png)

![1-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethanone hydrochloride](/img/structure/B1628140.png)

![9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione](/img/structure/B1628144.png)